molecular formula C17H20N2OS B563530 Promethazine Sulfoxide-d6 CAS No. 1189892-93-0

Promethazine Sulfoxide-d6

Cat. No.: B563530
CAS No.: 1189892-93-0
M. Wt: 306.457
InChI Key: OWTCLFIFAFHQIX-XERRXZQWSA-N
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Description

Promethazine Sulfoxide-d6 is a deuterated form of Promethazine Sulfoxide, which is a metabolite of Promethazine. Promethazine is a first-generation antihistamine used for the treatment of allergic conditions, nausea, and vomiting. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stable isotopic labeling .

Mechanism of Action

Target of Action

Promethazine Sulfoxide-d6, a deuterium-labeled form of Promethazine Sulfoxide, primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha-adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .

Mode of Action

This compound, similar to its parent compound Promethazine, acts as an antagonist at these receptors . It competes with histamine for the H1-receptor, which is responsible for its antihistaminic effects . Its antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

Promethazine is predominantly metabolized to Promethazine Sulfoxide, with minor metabolism to desmethylpromethazine and a hydroxy metabolite . The hydroxylation of Promethazine is predominantly mediated by CYP2D6 .

Pharmacokinetics

Promethazine is well absorbed from the gastrointestinal tract and from parenteral sites . It has a large volume of distribution and a high blood clearance . Less than 1% of the dose is excreted unchanged in the urine, therefore total body clearance is essentially metabolic clearance . The oral availability of Promethazine is only 25%, indicating a significant first-pass effect .

Result of Action

The antagonistic action of this compound on histamine H1 receptors results in relief from allergic reactions . Its antagonism of muscarinic and NMDA receptors contributes to its sedative effects, aiding in sleep and reducing anxiety and tension .

Biochemical Analysis

Biochemical Properties

Promethazine Sulfoxide-d6, like its parent compound Promethazine, interacts with a variety of receptors, allowing it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting

Cellular Effects

It is known that Promethazine, the parent compound, has a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It is reasonable to assume that this compound may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

Promethazine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that this compound may have a detectable presence over time in these settings.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Promethazine, the parent compound, has been demonstrated to bind Abeta in a transgenic mouse model of Alzheimer’s disease

Metabolic Pathways

Promethazine, the parent compound of this compound, is predominantly metabolized to Promethazine Sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of Promethazine is predominantly mediated by CYP2D6 . It is likely that this compound follows similar metabolic pathways, but specific studies are needed to confirm this.

Transport and Distribution

It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that this compound may be transported and distributed within cells and tissues.

Subcellular Localization

It is known that Promethazine and its metabolites can be detected in biological samples such as bone tissue extract and blood . This suggests that this compound may localize within certain subcellular compartments, but specific studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

Promethazine Sulfoxide-d6 can be synthesized through the oxidation of Promethazine-d6. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Promethazine Sulfoxide-d6 primarily undergoes oxidation reactions. It can also participate in substitution reactions where the sulfoxide group can be replaced by other functional groups under specific conditions .

Common Reagents and Conditions

Major Products

The major product of the oxidation of Promethazine-d6 is this compound. In substitution reactions, the products depend on the nucleophile used and the reaction conditions .

Scientific Research Applications

Promethazine Sulfoxide-d6 is widely used in scientific research, particularly in analytical chemistry and pharmacokinetics. Its stable isotopic labeling makes it an ideal internal standard for mass spectrometry and other analytical techniques. It is used to quantify Promethazine and its metabolites in biological samples, ensuring accurate and reliable results .

In pharmacokinetics, this compound helps in studying the metabolism and excretion of Promethazine in the body. It is also used in toxicology studies to understand the effects of Promethazine and its metabolites on various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Promethazine Sulfoxide-d6 is unique due to its stable isotopic labeling, which makes it highly valuable in analytical chemistry. Its deuterated form allows for precise quantification and analysis in complex biological matrices, providing an advantage over non-deuterated analogs .

Properties

IUPAC Name

1-(5-oxophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCLFIFAFHQIX-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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